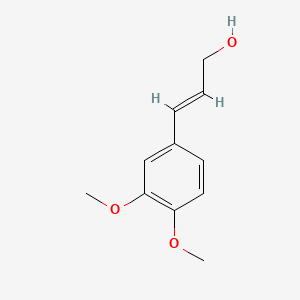

3,4-Dimethoxycinnamyl alcohol

Description

This compound is a natural product found in Fagraea berteroana, Asarum heterotropoides var. mandshuricum, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8,12H,7H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYICGYUCCHVYRR-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025103 | |

| Record name | 3'-Hydroxymethylisoeugeneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40918-90-9, 18523-76-7 | |

| Record name | 3'-Hydroxymethylisoeugeneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethoxycinnamyl Alcohol for Advanced Research

Foreword: Unveiling the Potential of a Versatile Phenylpropanoid

(E)-3,4-Dimethoxycinnamyl alcohol, a phenylpropanoid natural product, stands as a molecule of significant interest to the scientific community.[1] Structurally a derivative of cinnamyl alcohol and also known as coniferyl alcohol dimethyl ether, this compound is characterized by a C6-C3 carbon skeleton with two methoxy groups on the phenyl ring.[1][2] Its presence in diverse natural sources, from medicinal plants to insects, hints at its ecological and pharmacological importance.[1] This guide provides a comprehensive technical overview of its properties, synthesis, and biological activities, designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to explore its therapeutic and synthetic potential.

Core Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible research. The fundamental properties of 3,4-Dimethoxycinnamyl alcohol are summarized below, providing a crucial reference for experimental design.

Physicochemical Properties

The physical state and solubility parameters are critical for formulating delivery systems and designing reaction conditions. While some data is derived from its close structural analog, coniferyl alcohol, it provides a reliable baseline for experimental planning.

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol | [3] |

| Synonyms | (E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol, Coniferyl alcohol dimethyl ether | [2][4] |

| CAS Number | 40918-90-9 | [4][5] |

| Molecular Formula | C₁₁H₁₄O₃ | [3][4] |

| Molecular Weight | 194.23 g/mol | [3][4] |

| Appearance | White solid, powder | [4][6] |

| Melting Point | 71 - 76 °C (Coniferyl alcohol analog) | [6][7][8] |

| Boiling Point | 163 - 165 °C @ 3 mmHg (Coniferyl alcohol analog) | [6][7][8] |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents.[4][7][9] Limited solubility in water.[7][9] |

Spectroscopic Data for Structural Elucidation

The unique spectral fingerprint of this compound is indispensable for its unambiguous identification. The following data has been compiled from experimental and predictive sources.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| ¹³C NMR | Chemical Shift (δ) in ppm | ¹H NMR (Predicted) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) |

| C1 (OCH₃) | 55.87 | Aromatic Protons | 6.80 - 7.00 | m | |

| C2 (OCH₃) | 55.95 | Cβ-H | ~6.25 | dt | ~15.8, 6.0 Hz |

| Cα (C7) | 129.2 (Predicted) | Cα-H | ~6.55 | d | ~15.8 Hz |

| Cβ (C8) | 128.5 (Predicted) | Cγ-H₂ | ~4.30 | d | ~6.0 Hz |

| Cγ (C9) | 63.76 | OCH₃ | ~3.90 | s | |

| C1' | 129.9 (Predicted) | OH | Variable | br s | |

| C2' | 109.14 | ||||

| C3' | 149.1 (Predicted) | ||||

| C4' | 148.4 (Predicted) | ||||

| C5' | 111.34 | ||||

| C6' | 119.69 | ||||

| Solvent: CDCl₃. ¹³C data obtained from the Biological Magnetic Resonance Bank (BMRB), accession number bmse010077.[3] ¹H NMR predictions are based on analogous compounds.[3] |

1.2.2. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and provides insights into fragmentation patterns. While experimental data is not widely published, key fragments can be predicted based on the structure.[3]

-

Molecular Ion (M⁺) : A peak at m/z = 194, corresponding to the molecular weight.[3]

-

Key Fragments : Expected fragments include m/z = 176 (loss of H₂O) and m/z = 163 (loss of •CH₂OH).[3]

1.2.3. Infrared (IR) Spectroscopy (Predicted) IR spectroscopy identifies the functional groups present in the molecule.

-

O-H Stretch : A broad peak around 3300-3400 cm⁻¹ (alcohol).

-

C-H Stretch (sp²) : Peaks just above 3000 cm⁻¹.

-

C-H Stretch (sp³) : Peaks just below 3000 cm⁻¹.

-

C=C Stretch : Peaks around 1650 cm⁻¹ (alkene) and 1600, 1515 cm⁻¹ (aromatic).

-

C-O Stretch : Strong peaks around 1260 cm⁻¹ and 1030 cm⁻¹ (aryl ether and alcohol).

Natural Occurrence and Synthetic Pathways

Understanding both the natural origins and the synthetic routes to this compound is vital for its sourcing and derivatization.

Natural Sources and Isolation

This phenylpropanoid has been identified in a variety of natural sources, highlighting its widespread biosynthesis in nature.[1]

-

Plant Sources : It is a known constituent of the rhizomes of Alpinia officinarum (Galangal) and is also found in Syzygium aromaticum (Clove), plants with extensive use in traditional medicine.[1]

-

Insect Sources : Intriguingly, it has been identified in the rectal glands of the male Oriental Fruit Fly (Dacus dorsalis), suggesting a potential role in chemical signaling.[1]

The isolation from natural sources typically follows a standard phytochemical workflow.

Caption: General workflow for isolation from natural sources.[1]

Laboratory Synthesis

For applications requiring high purity and scalability, chemical synthesis is the preferred route. The reduction of (E)-3,4-dimethoxycinnamaldehyde is a common and reliable method.[10]

Protocol: Reduction of (E)-3,4-Dimethoxycinnamaldehyde with Sodium Borohydride

-

Rationale : This method is highly chemoselective, as sodium borohydride (NaBH₄) efficiently reduces the aldehyde to a primary alcohol without affecting the conjugated carbon-carbon double bond or the aromatic methoxy groups.[10]

-

Step-by-Step Methodology :

-

Dissolution : In a round-bottom flask equipped with a magnetic stir bar, dissolve (E)-3,4-dimethoxycinnamaldehyde (1 equivalent) in 95% ethanol.

-

Cooling : Cool the solution to 0 °C in an ice bath with continuous stirring. This is crucial to moderate the exothermic reaction.

-

Reductant Addition : Add sodium borohydride (NaBH₄) (typically 1.1-1.5 equivalents) portion-wise to the cooled solution. The slow addition prevents excessive foaming and temperature spikes.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitoring : Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting aldehyde spot is completely consumed.[10]

-

Quenching : Carefully quench the reaction by slowly adding 10% aqueous HCl at 0 °C until gas evolution (hydrogen) ceases. This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.

-

Workup : Remove the ethanol using a rotary evaporator. Extract the remaining aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

-

Purification : Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure (E)-3,4-Dimethoxycinnamyl alcohol.[10]

-

-

Alternative Synthesis : The Wittig reaction, involving an appropriate phosphonium ylide and 3,4-dimethoxybenzaldehyde, followed by reduction, can also be employed, particularly for creating analogs.[11] However, this route requires careful control to ensure high (E)-stereoselectivity.[10]

Biological Activity and Therapeutic Potential

This compound and its derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery programs.

-

Antimicrobial and Cytotoxic Effects : The compound has demonstrated significant antimicrobial and cytotoxic activities, forming a basis for its exploration in infectious disease and oncology research.[4][12]

-

Antimutagenic Activity : It has shown antimutagenic properties against various mutagens, including furylfuramide and Trp-P-1, suggesting a potential role in cancer chemoprevention.[5]

-

Anti-inflammatory and Antioxidant Properties : Like many phenylpropanoids, this molecule and its derivatives possess anti-inflammatory and antioxidant capabilities.[1][13][14] These properties are often linked to the ability of the phenolic structure to scavenge free radicals.[11]

Synthetic Utility and Signaling Pathway Modulation

Beyond its intrinsic bioactivity, this compound is a versatile building block in organic synthesis.[2] Its reactive hydroxyl group, double bond, and electron-rich aromatic ring permit a range of chemical modifications.[2]

-

Esterification and Etherification : The primary alcohol can be readily converted into esters and ethers, allowing for the synthesis of libraries of compounds with modified lipophilicity and biological activity.[2]

-

Oxidation : Selective oxidation yields 3,4-dimethoxycinnamaldehyde, a valuable intermediate for further synthetic transformations.[2]

Derivatives of this compound have been shown to modulate key cellular signaling pathways. Notably, certain cinnamyl esters exhibit anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Coniferyl alcohol 98 458-35-5 [sigmaaldrich.com]

- 8. CONIFERYL ALCOHOL | 458-35-5 [chemicalbook.com]

- 9. CAS 458-35-5: Coniferyl alcohol | CymitQuimica [cymitquimica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. (E)-3,4-Dimethoxycinnamyl alcohol | Alpinia | Ambeed.com [ambeed.com]

- 13. mdpi.com [mdpi.com]

- 14. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: (E)-3,4-Dimethoxycinnamyl Alcohol: Natural Occurrence, Strategic Isolation, and Characterization

An In-Depth Technical Guide for Researchers

Abstract

(E)-3,4-Dimethoxycinnamyl alcohol is a phenylpropanoid natural product that has garnered significant interest for its diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] As a member of the C6-C3 carbon skeleton family of secondary metabolites, its presence in various plant species highlights its potential as a valuable phytochemical marker and a precursor for novel therapeutic agents.[1] This technical guide provides a comprehensive overview of its primary natural sources and presents a detailed, field-proven methodology for its strategic isolation and purification. The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to ensure reproducibility. This document serves as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development who are focused on the exploration and utilization of this versatile compound.

Natural Provenance of (E)-3,4-Dimethoxycinnamyl Alcohol

The distribution of (E)-3,4-Dimethoxycinnamyl alcohol, while not ubiquitous, is notable in specific botanical and even zoological sources. Its identification in plants widely used in traditional medicine underscores the ethnobotanical rationale for their application.

Primary Botanical Sources:

-

Alpinia officinarum (Galangal): The rhizomes of this plant, a member of the ginger family (Zingiberaceae), are a well-documented source of (E)-3,4-Dimethoxycinnamyl alcohol.[1][3][4] Alpinia species are known for producing a rich array of terpenoids and diarylheptanoids.[5]

-

Syzygium aromaticum (Clove): Found in the flower buds of the clove tree, this compound contributes to the complex phytochemical profile of a plant renowned for its medicinal history.[1][3][6] While eugenol is the most abundant phenylpropanoid in clove, the presence of derivatives like 3,4-dimethoxycinnamyl alcohol is significant for its overall bioactivity.[1]

Other Identified Sources:

-

Insect Kingdom: Interestingly, the compound has been identified in the rectal glands of the male Oriental Fruit Fly (Dacus dorsalis).[1][3] This suggests a potential role as a pheromone or defense chemical in insects, an intriguing avenue for chemical ecology research.[1][7]

The following table summarizes the primary natural sources.

| Kingdom | Species | Common Name | Primary Part | Reference |

| Plantae | Alpinia officinarum | Galangal | Rhizomes | [1][3] |

| Plantae | Syzygium aromaticum | Clove | Flower Buds | [1][3] |

| Animalia | Dacus dorsalis | Oriental Fruit Fly | Rectal Glands | [1][3] |

| Table 1: Key natural sources of (E)-3,4-Dimethoxycinnamyl alcohol. |

Strategic Isolation and Purification: A Workflow

The isolation of a moderately polar natural product like (E)-3,4-Dimethoxycinnamyl alcohol from a complex plant matrix is a multi-step process. The strategy hinges on the principles of solubility and differential partitioning, followed by high-resolution chromatographic separation. The general workflow is depicted below.

Caption: General workflow for the isolation of (E)-3,4-Dimethoxycinnamyl alcohol.

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for isolating (E)-3,4-Dimethoxycinnamyl alcohol from dried plant material, such as the rhizomes of Alpinia officinarum.

Part A: Extraction and Fractionation

-

Material Preparation:

-

Air-dry the plant material (e.g., galangal rhizomes) in a well-ventilated area away from direct sunlight to prevent photochemical degradation.

-

Grind the dried material into a coarse powder (approx. 20-40 mesh) using a mechanical grinder. This increases the surface area for efficient solvent penetration.

-

-

Solvent Extraction:

-

Rationale: Methanol is selected for its polarity, which is effective for extracting a broad range of secondary metabolites, including moderately polar phenylpropanoids.[3]

-

Procedure: i. Macerate the powdered plant material (1 kg) in methanol (5 L) in a large glass container at room temperature. ii. Stir the mixture intermittently for 48 hours. iii. Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. iv. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.[3] v. Combine all methanolic filtrates.

-

-

Concentration:

-

Concentrate the combined methanolic extract under reduced pressure at 40°C using a rotary evaporator. This yields a dark, viscous crude extract.

-

-

Solvent Partitioning:

-

Rationale: This step separates compounds based on their differential solubility in immiscible solvents, effectively enriching the target compound in a specific fraction.

-

Procedure: i. Suspend the crude extract (e.g., 100 g) in distilled water (1 L). ii. Perform sequential liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity. iii. First, partition against petroleum ether or hexane (3 x 1 L) to remove highly non-polar constituents like fats and waxes. Discard the non-polar layer. iv. Next, partition the remaining aqueous layer against diethyl ether (3 x 1 L). v. Finally, partition the aqueous layer against ethyl acetate (3 x 1 L). (E)-3,4-Dimethoxycinnamyl alcohol, being moderately polar, is expected to be enriched in this ethyl acetate fraction.[3] vi. Concentrate the ethyl acetate fraction using a rotary evaporator to yield the enriched fraction for chromatography.

-

Part B: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Rationale: This is the primary purification step, separating compounds based on their affinity for the stationary phase (silica gel) versus the mobile phase.[8]

-

Procedure: i. Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column. ii. Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it carefully onto the top of the packed column. iii. Elute the column with a solvent gradient of increasing polarity. A common system is a gradient of hexane-ethyl acetate, starting from 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on). iv. Collect fractions (e.g., 20-50 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., UV light at 254 nm and/or a vanillin-sulfuric acid stain). v. Combine fractions that show a prominent spot corresponding to the Rf value of a reference standard of (E)-3,4-Dimethoxycinnamyl alcohol.

-

-

Final Purification (Optional):

The following table summarizes the key parameters for the extraction protocol.

| Step | Method | Solvent(s) | Rationale |

| Extraction | Maceration | Methanol | Efficiently extracts moderately polar phenylpropanoids.[3] |

| Partitioning | Liquid-Liquid | Pet. Ether, Ethyl Acetate, Water | Enriches the target compound in the ethyl acetate fraction based on polarity.[3] |

| Purification | Column Chromatography | Hexane-Ethyl Acetate Gradient | Separates compounds based on differential adsorption to silica gel.[8] |

| Table 2: Summary of the extraction and purification protocol. |

Structural Elucidation and Purity Confirmation

The identity and purity of the isolated compound must be unequivocally confirmed using modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.

| Technique | Expected Key Signals for (E)-3,4-Dimethoxycinnamyl Alcohol |

| ¹H NMR | Signals corresponding to two aromatic protons, two distinct methoxy groups (~3.9 ppm), vinylic protons (with a large coupling constant, J ≈ 16 Hz, indicating trans configuration), and the alcohol methylene group (~4.3 ppm).[3] |

| ¹³C NMR | Resonances for 11 distinct carbons, including those of the aromatic ring, methoxy groups, vinyl carbons, and the hydroxymethyl carbon. |

| MS (ESI) | A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular formula C₁₁H₁₄O₃ (MW: 194.23 g/mol ).[2] |

| Table 3: Spectroscopic data for the structural confirmation of (E)-3,4-Dimethoxycinnamyl alcohol. |

Biological Significance and Future Directions

The isolation of pure (E)-3,4-Dimethoxycinnamyl alcohol is critical for its evaluation in various biological assays. Its derivatives have demonstrated promising anti-inflammatory properties, notably through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (E)-3,4-Dimethoxycinnamyl alcohol | Alpinia | Ambeed.com [ambeed.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Buy this compound | 40918-90-9 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. Separation of Phenylpropanoids and Evaluation of Their Antioxidant Activity | Springer Nature Experiments [experiments.springernature.com]

- 10. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Biological activity of 3,4-Dimethoxycinnamyl alcohol

An In-Depth Technical Guide to the Biological Activity of 3,4-Dimethoxycinnamyl Alcohol

Introduction: Unveiling a Bioactive Phenylpropanoid

(E)-3,4-Dimethoxycinnamyl alcohol is a naturally occurring phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine.[1] Structurally, it is a derivative of cinnamyl alcohol, featuring a characteristic C6-C3 carbon skeleton with two methoxy groups on the phenyl ring.[1] This compound has been isolated from various natural sources, including the rhizomes of galangal (Alpinia officinarum) and clove (Syzygium aromaticum), both of which have a long history in traditional medicine.[1] Interestingly, it has also been identified in the rectal glands of the male oriental fruit fly (Dacus dorsalis), suggesting a potential role in chemical signaling or defense.[1]

The presence of the dimethoxy-substituted phenyl ring, a hydroxyl group, and a conjugated double bond endows this compound with a unique electronic and structural profile, making it a subject of scientific interest for its diverse biological activities. This guide provides a comprehensive overview of its known pharmacological properties, the underlying molecular mechanisms, and detailed experimental protocols for its investigation, tailored for researchers and drug development professionals.

Section 1: Potent Anti-inflammatory Effects

Chronic inflammation is a key pathological driver of numerous diseases. Cinnamic acid derivatives have been noted for their ability to suppress inflammatory processes.[2] Derivatives of this compound, in particular, have demonstrated significant anti-inflammatory properties in preclinical models.[3][4][5]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory activity of this compound derivatives is the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[6] NF-κB is a master regulator of inflammation. In an unstimulated state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus. Once in the nucleus, it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[7][8]

Derivatives of this compound are thought to intervene in this cascade, potentially by preventing the activation and nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory mediators.[6]

Quantitative Data: In Vivo Anti-inflammatory Activity

Studies have evaluated the anti-inflammatory effects of cinnamyl alcohol derivatives using the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation.[3][4][5] The data below compares the activity of a derivative with standard non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound | Dose (µmol/kg) | Paw Edema Inhibition (%) | Reference |

| (E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylate | 150 | ~17-72% (Range for derivatives) | [4] |

| Indomethacin (Reference NSAID) | 150 | ~51% | [4] |

| Ibuprofen (Reference NSAID) | 150 | ~42% | [4] |

Note: The table presents data for a class of cinnamyl alcohol derivatives, showing a range of efficacy that can be comparable to or exceed that of established NSAIDs.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol is a self-validating system for evaluating the in vivo acute anti-inflammatory activity of a test compound.

-

Animal Acclimatization: House Wistar rats (150-200g) in a controlled environment (22±2°C, 12h light/dark cycle) for at least one week before the experiment, with free access to food and water.

-

Grouping: Divide animals into groups (n=6 per group):

-

Vehicle Control (e.g., 0.5% carboxymethyl cellulose).

-

Positive Control (e.g., Indomethacin, 10 mg/kg).

-

Test Group(s) (this compound at various doses).

-

-

Compound Administration: Administer the test compound or controls intraperitoneally (i.p.) or orally (p.o.) one hour before inducing inflammation.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the V₀ reading.

-

Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

-

Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Causality Check & Data Analysis: The vehicle control group should show significant edema, while the positive control (Indomethacin) must show a statistically significant reduction in edema for the assay to be valid. Calculate the percentage inhibition of edema for each group at each time point using the formula:

-

% Inhibition = [ (Vt - V₀)control - (Vt - V₀)treated ] / (Vt - V₀)control * 100

-

-

Statistical Analysis: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to determine statistical significance (p < 0.05) compared to the vehicle control group.

Section 2: Antioxidant and Radical Scavenging Activity

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in cellular aging and various pathologies. Phenylpropanoids are well-known for their antioxidant capabilities.[1] this compound and its derivatives have demonstrated considerable antioxidant and radical scavenging activity, in some cases comparable to Trolox, a well-known antioxidant standard.[3][4]

Mechanism of Action: Electron and Hydrogen Atom Donation

The antioxidant capacity of phenolic compounds like this compound is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The methoxy groups on the phenyl ring enhance this activity by donating electron density, stabilizing the resulting phenoxy radical. This action effectively terminates the radical chain reactions that can lead to cellular damage.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a reliable method for quantifying the in vitro antioxidant capacity of a compound.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle to protect from light.

-

Prepare stock solutions of the test compound (this compound) and a positive control (e.g., Ascorbic Acid or Trolox) in methanol. Create a series of dilutions from the stock.

-

-

Assay Procedure (in a 96-well plate):

-

Add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the test compound dilutions (or control/blank) to the corresponding wells. For the blank, use 100 µL of methanol.

-

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The causality principle here is that a true antioxidant will donate an electron/hydrogen to the DPPH radical, causing a color change from deep violet to pale yellow.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula:

-

% Scavenging Activity = [ (A_blank - A_sample) / A_blank ] * 100

-

Where A_blank is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

-

-

IC₅₀ Determination: Plot the % scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

Section 3: Anticancer and Antimutagenic Potential

Emerging evidence suggests that this compound and related structures possess cytotoxic, antimutagenic, and anticancer properties.[1][6][9] For instance, it has shown antimutagenic activity against known mutagens like furylfuramide and Trp-P-1.[9] While direct studies on this compound are ongoing, research on structurally similar compounds provides valuable insights into its potential mechanisms.

Potential Mechanisms of Action in Cancer

Drawing from studies on related molecules, several signaling pathways critical for cancer cell survival and proliferation may be targeted.[10][11][12][13]

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival, and it is hyperactivated in many cancers. A related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol, was found to decrease levels of PI3-kinase, Akt, and mTOR in glioblastoma cells.[10]

-

MAPK/ERK Pathway Modulation: The MAPK/ERK pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation. Cinnamyl alcohol has been shown to downregulate the ERK1/2 signaling pathway.[11]

-

Induction of Apoptosis: Anticancer agents often work by inducing programmed cell death (apoptosis). This can be achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[12][13]

Experimental Protocol: MTT Cell Proliferation Assay

This assay is a colorimetric method for assessing the cytotoxic effect of a compound on cancer cells.

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture media. Replace the media in the wells with the media containing the test compound at various concentrations. Include untreated (vehicle) control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The validation principle is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Section 4: Chemical Synthesis

While this compound can be isolated from natural sources, chemical synthesis is often more practical for obtaining larger, purer quantities for research. The most common and reliable laboratory method is the chemoselective reduction of (E)-3,4-dimethoxycinnamaldehyde.[14]

Synthetic Protocol: Reduction of (E)-3,4-dimethoxycinnamaldehyde

This protocol utilizes sodium borohydride (NaBH₄), a mild reducing agent that selectively reduces the aldehyde group to an alcohol without affecting the carbon-carbon double bond.[14]

-

Reaction Setup: In a round-bottom flask, dissolve (E)-3,4-dimethoxycinnamaldehyde (1 eq.) in 95% ethanol.

-

Cooling: Place the flask in an ice bath and stir the solution with a magnetic stir bar.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, ~1.5 eq.) portion-wise to the cooled solution. Causality: Adding NaBH₄ slowly to a cooled solution controls the exothermic reaction and prevents side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting aldehyde spot. The disappearance of the starting material indicates completion.

-

Work-up:

-

Cool the mixture in an ice bath and carefully quench the reaction by slowly adding 10% HCl until gas evolution stops.

-

Remove the ethanol using a rotary evaporator.

-

Extract the remaining aqueous residue with a suitable organic solvent like diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure (E)-3,4-Dimethoxycinnamyl alcohol.[14]

Conclusion and Future Directions

This compound is a promising natural product with a spectrum of biological activities, most notably anti-inflammatory, antioxidant, and potential anticancer effects. Its mechanisms of action appear to involve the modulation of key cellular signaling pathways such as NF-κB, PI3K/Akt, and MAPK. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate and validate these activities.

Future research should focus on elucidating the precise molecular targets, exploring its efficacy and safety in more complex in vivo disease models, and synthesizing novel derivatives to optimize its therapeutic potential. The multi-faceted bioactivity of this compound makes it a compelling candidate for the development of new therapeutic agents for inflammatory diseases and cancer.

References

- The Discovery and Bioactivity of (E)-3,4-Dimethoxycinnamyl Alcohol: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/product/bchm0015551/technical-guide]

- Technical Support Center: Synthesis of (E)-3,4-Dimethoxycinnamyl Alcohol. Benchchem. [URL: https://www.benchchem.com/product/bchm0015551/synthesis-support]

- Application Notes and Protocols: (E)-3,4-Dimethoxycinnamyl Alcohol in Organic Synthesis. Benchchem. [URL: https://www.benchchem.

- (E)-3,4-Dimethoxycinnamyl alcohol | Antimutagenic. MedchemExpress.com. [URL: https://www.medchemexpress.com/e-3-4-dimethoxycinnamyl-alcohol.html]

- (a) Synthesis of trans-3,4-dimethoxy-5-hydroxycinnamyl alcohol... ResearchGate. [URL: https://www.researchgate.net/figure/a-Synthesis-of-trans-3-4-dimethoxy-5-hydroxycinnamyl-alcohol-iso-sinapyl-alcohol-b-1_fig1_262841680]

- The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39674444/]

- Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37498701/]

- Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. MDPI. [URL: https://www.mdpi.com/1420-3049/28/14/5465]

- Synthesis of Methyl 3,4-dimethoxycinnamate from 3,4-dimethoxycinnamic acid: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.

- (PDF) Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. ResearchGate. [URL: https://www.researchgate.

- Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle. MDPI. [URL: https://www.mdpi.com/2218-273X/14/1/86]

- Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10378619/]

- Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Enhancement-of-the-Anti-Inflammatory-Activity-of-by-Kourounakis-Tzara/a334e34190c7650f0c05973b759682126f30a916]

- Mechanism of anti-inflammatory activity mediated by dietary phenolic... ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-anti-inflammatory-activity-mediated-by-dietary-phenolic-compounds-Red_fig1_362085350]

- Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9382845/]

- Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10531558/]

- Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. [URL: https://www.mdpi.com/2076-3921/13/1/65]

- Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24023616/]

- The role and mechanism of cinnamaldehyde in cancer. Journal of Food and Drug Analysis. [URL: https://www.jfda-online.com/journal/vol32/iss2/5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jfda-online.com [jfda-online.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

(E)-3,4-Dimethoxycinnamyl alcohol structure and characterization

An In-Depth Technical Guide to (E)-3,4-Dimethoxycinnamyl Alcohol: Structure, Synthesis, Characterization, and Applications

Introduction

(E)-3,4-Dimethoxycinnamyl alcohol, also known as coniferyl alcohol dimethyl ether, is a naturally occurring phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid L-phenylalanine.[1][2] This compound has been identified in various natural sources, including the rhizomes of galangal (Alpinia officinarum) and clove (Syzygium aromaticum), and even in the rectal glands of the male oriental fruit fly, highlighting its diverse ecological and pharmacological relevance.[2][3][4] Structurally characterized by a C6-C3 carbon skeleton, its versatile framework, featuring a reactive hydroxyl group, a conjugated double bond, and an electron-rich aromatic ring, makes it a valuable precursor in organic synthesis.[2][5]

Derivatives of (E)-3,4-dimethoxycinnamyl alcohol have demonstrated a spectrum of biological activities, including antimicrobial, cytotoxic, antimutagenic, and anti-inflammatory properties.[4][5][6] Its role as a synthetic building block is particularly significant in the development of novel therapeutic agents, with some derivatives showing promise in modulating key inflammatory pathways such as NF-κB.[5] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular profile, synthesis, spectroscopic characterization, and synthetic utility of this important compound.

Part 1: Molecular Profile and Physicochemical Properties

The unambiguous identification of (E)-3,4-Dimethoxycinnamyl alcohol relies on a combination of its structural features and physicochemical data.

Chemical Structure

The molecule consists of a propenol chain attached to a 3,4-dimethoxy-substituted benzene ring. The "(E)" designation specifies the trans stereochemistry of the double bond, which is the thermodynamically more stable configuration.

Caption: Chemical Structure of (E)-3,4-Dimethoxycinnamyl Alcohol.

Physicochemical Data

A summary of key identifiers and properties is provided below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol | [7] |

| Synonyms | Coniferyl alcohol dimethyl ether, 3,4-Dimethoxycinnamyl alcohol | [5] |

| CAS Number | 2316-26-9 | [7] |

| Molecular Formula | C₁₁H₁₄O₃ | [7] |

| Molecular Weight | 194.23 g/mol | [7] |

| Physical State | Solid, powder | [8] |

| Melting Point | 71 - 76 °C (for close analog Coniferyl alcohol) | [8] |

Part 2: Synthesis Strategies

While (E)-3,4-Dimethoxycinnamyl alcohol can be isolated from natural sources, chemical synthesis is often more practical for obtaining larger quantities with high purity in a laboratory setting. The choice of synthetic route is dictated by factors such as starting material availability, desired yield, stereochemical control, and reaction simplicity.

Rationale for Method Selection

The most common and reliable laboratory-scale synthesis is the chemoselective reduction of (E)-3,4-dimethoxycinnamaldehyde.[9] This method is favored for several reasons:

-

High Selectivity: Reducing agents like sodium borohydride (NaBH₄) selectively reduce the aldehyde functional group to a primary alcohol without affecting the carbon-carbon double bond or the aromatic methoxy groups.[9]

-

Mild Conditions: The reaction proceeds efficiently at low temperatures (0 °C to room temperature), minimizing the risk of side reactions or degradation.

-

Starting Material Accessibility: The precursor, (E)-3,4-dimethoxycinnamaldehyde, is commercially available.

-

Simplicity: The workup and purification procedures are straightforward, typically involving an aqueous quench followed by extraction and column chromatography.[9]

An alternative approach is the Wittig reaction, which can construct the carbon-carbon double bond. However, this method requires careful selection of the Wittig reagent (ylide) and reaction conditions to ensure the desired (E)-stereoselectivity is achieved, as stabilized ylides generally favor the formation of the (E)-alkene.[9]

Detailed Experimental Protocol: Synthesis via Reduction

This protocol describes a self-validating system for the synthesis, monitoring, and purification of (E)-3,4-Dimethoxycinnamyl alcohol.

Materials:

-

(E)-3,4-dimethoxycinnamaldehyde

-

Sodium borohydride (NaBH₄)

-

95% Ethanol

-

10% Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (E)-3,4-dimethoxycinnamaldehyde (1 equivalent) in 95% ethanol.

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring. This is crucial to control the exothermic reaction upon addition of the reducing agent.

-

Reduction: Add sodium borohydride (NaBH₄) (1.0-1.5 equivalents) portion-wise to the cooled solution over 10-15 minutes. The slow addition prevents excessive foaming and a rapid temperature increase.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 30 minutes.[9] A suitable eluent is 3:1 Hexane:Ethyl Acetate. The product spot should have a lower Rf value than the starting aldehyde. The reaction is complete when the starting material spot is no longer visible.

-

Quenching: Once the reaction is complete (typically 1-2 hours), carefully quench the reaction by slowly adding 10% HCl at 0 °C until gas evolution (from excess NaBH₄) ceases.

-

Solvent Removal: Remove the ethanol using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add a suitable organic solvent like ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.

-

Washing & Drying: Combine the organic layers and wash with saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure (E)-3,4-Dimethoxycinnamyl alcohol.[9]

Synthesis and Purification Workflow

Caption: Workflow for Synthesis and Purification.

Part 3: Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized product is critical. A combination of NMR, IR, and MS provides a comprehensive characterization, with each technique offering complementary information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution.[7]

-

¹H NMR Analysis (Predicted): Based on analogous compounds, the proton NMR spectrum (in CDCl₃) is expected to show distinct signals corresponding to each unique proton environment.

-

Aromatic Protons (δ 6.8-7.1 ppm): Three signals in the aromatic region, corresponding to the three protons on the substituted benzene ring.

-

Vinylic Protons (δ 6.2-6.6 ppm): Two signals exhibiting a large coupling constant (J ≈ 16 Hz), which is characteristic of a trans-disubstituted double bond. The proton closer to the aromatic ring will appear as a doublet, while the proton adjacent to the CH₂OH group will be a doublet of triplets.

-

Methylene Protons (δ 4.3 ppm): A doublet corresponding to the two protons of the -CH₂OH group, coupled to the adjacent vinylic proton.

-

Methoxy Protons (δ 3.9 ppm): Two sharp singlets, each integrating to 3H, for the two non-equivalent -OCH₃ groups.

-

Hydroxyl Proton (δ ~1.5-2.0 ppm): A broad singlet for the -OH proton, which can be exchangeable with D₂O.

-

-

¹³C NMR Spectroscopic Data: The carbon NMR provides information on the number and electronic environment of carbon atoms in the molecule.

| Atom Assignment | Chemical Shift (δ) in ppm (in CDCl₃) | Reference |

| OCH₃ | 55.87 | [7] |

| OCH₃ | 55.95 | [7] |

| Cγ (CH₂OH) | 63.76 | [7] |

| C2' | 109.14 | [7] |

| C5' | 111.34 | [7] |

| C6' | 119.69 | [7] |

| Cβ | 128.5 (Predicted) | [7] |

| Cα | 129.2 (Predicted) | [7] |

| C1' | 129.9 (Predicted) | [7] |

| C4' | 148.4 (Predicted) | [7] |

| C3' | 149.1 (Predicted) | [7] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[7] The expected characteristic absorption bands are:

-

~3400-3200 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.

-

~3100-3000 cm⁻¹ (sharp): Aromatic and vinylic C-H stretching.

-

~1650 cm⁻¹ (weak): C=C stretching of the alkene.

-

~1600, 1515 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1270, 1030 cm⁻¹ (strong): C-O stretching of the methoxy and alcohol groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which aids in structural confirmation. For an Electron Ionization (EI) mass spectrum, the following key fragments would be expected:[7]

-

m/z = 194: The molecular ion peak (M⁺), corresponding to the molecular weight.

-

m/z = 176: Loss of water ([M-H₂O]⁺) from the alcohol.

-

m/z = 163: Loss of the hydroxymethyl radical ([M-•CH₂OH]⁺).

-

m/z = 151: A prominent peak corresponding to a stable tropylium-type ion formed by cleavage of the Cα-Cβ bond.[7]

General Protocol for Spectroscopic Analysis

-

NMR Sample Preparation: Dissolve 5-20 mg of the purified solid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7] Record ¹H and ¹³C spectra on a suitable spectrometer (e.g., 400 MHz).

-

IR Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture finely and press it into a thin, transparent pellet using a hydraulic press. Record the spectrum using an FTIR spectrometer.[7]

-

MS Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). The sample is then introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

Part 4: Chemical Reactivity and Synthetic Utility

(E)-3,4-Dimethoxycinnamyl alcohol is a versatile building block in organic synthesis, primarily due to its three reactive sites: the primary hydroxyl group, the alkene double bond, and the electron-rich aromatic ring.[5]

Key Transformations

-

Esterification and Etherification: The primary hydroxyl group can be readily converted into esters or ethers. Esterification with various carboxylic acids yields cinnamyl esters, which are often investigated for enhanced pharmacological properties.[5] Etherification, for example via the Williamson ether synthesis, allows for the introduction of diverse groups, modifying the molecule's lipophilicity and biological activity.[5]

-

Oxidation: Selective oxidation of the primary alcohol using mild oxidizing agents like pyridinium chlorochromate (PCC) yields (E)-3,4-dimethoxycinnamaldehyde, a valuable intermediate for other reactions.[5] Further oxidation can produce 3,4-dimethoxycinnamic acid.

-

Halogenation: The hydroxyl group can be substituted with a halogen (e.g., using SOCl₂ or PBr₃) to form the corresponding cinnamyl halide, a reactive intermediate for nucleophilic substitution and coupling reactions.[5]

Application in Drug Discovery: Anti-Inflammatory Activity

Derivatives of (E)-3,4-dimethoxycinnamyl alcohol have shown potential as anti-inflammatory agents by inhibiting the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[5] NF-κB is a critical regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Certain derivatives of (E)-3,4-dimethoxycinnamyl alcohol are believed to interfere with this process, preventing NF-κB activation and subsequent inflammation.

Plausible NF-κB Inhibition Pathway

Caption: Plausible mechanism of NF-κB pathway inhibition.

Part 5: Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for (E)-3,4-dimethoxycinnamyl alcohol is not always available, data from structurally similar compounds like coniferyl alcohol and other dimethoxybenzyl alcohols provide guidance for safe handling.[8][10]

-

Hazard Assessment: The compound should be handled with care. It may cause skin and eye irritation, and some related cinnamyl compounds are known skin sensitizers.[8][10] It is also considered potentially toxic to aquatic organisms.[8]

-

Personal Protective Equipment (PPE): When handling the solid or its solutions, the following PPE is mandatory:

-

Handling: Avoid all personal contact, including inhalation of dust.[10] Use in a well-ventilated area, preferably within a chemical fume hood. After handling, always wash hands thoroughly with soap and water.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: (E)-3,4-Dimethoxycinnamyl alcohol and its contaminated materials should be treated as hazardous chemical waste.[8] Never dispose of it down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.[8]

Conclusion

(E)-3,4-Dimethoxycinnamyl alcohol is a compound of significant interest due to its natural origins and its utility as a versatile synthetic intermediate. Its well-defined structure, accessible synthetic routes, and clear spectroscopic signatures make it a reliable component in research and development. The biological activities exhibited by its derivatives, particularly in the realm of anti-inflammatory drug discovery, underscore its potential. This guide provides the foundational technical knowledge required for researchers to confidently synthesize, characterize, and utilize (E)-3,4-dimethoxycinnamyl alcohol in their scientific endeavors.

References

-

Wikipedia. (2023). Coniferyl alcohol. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Coniferyl alcohol (HMDB0012915). Retrieved from [Link]

-

LookChem. (n.d.). 5087-00-3 | Coniferyl alcohol-(O14CH3). Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Synthesis of trans-3,4-dimethoxy-5-hydroxycinnamyl alcohol.... Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 3,4-Dimethoxybenzyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Coniferyl alcohol metabolism in conifers — II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis. Retrieved from [Link]

-

MDPI. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Retrieved from [Link]

-

The Good Scents Company. (n.d.). coniferyl alcohol, 458-35-5. Retrieved from [Link]

-

Wikipedia. (2023). 3,4-Dimethoxycinnamic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzyl alcohol. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (E)-3,4-Dimethoxycinnamyl alcohol | Alpinia | Ambeed.com [ambeed.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3,4-Dimethoxycinnamyl Alcohol

Abstract

This technical guide provides a comprehensive exploration of the putative in vitro mechanisms of action for 3,4-Dimethoxycinnamyl alcohol, a phenylpropanoid natural product with recognized antimicrobial, cytotoxic, and antimutagenic properties.[1][2][3] While direct, in-depth mechanistic studies on this specific alcohol are not extensively reported in peer-reviewed literature, this document synthesizes available data from its parent compound (cinnamyl alcohol), its corresponding acid (3,4-dimethoxycinnamic acid), and structurally related bioactive molecules. We construct a robust, evidence-based framework hypothesizing that its primary mechanisms of action are rooted in anti-inflammatory and antioxidant activities. This guide is designed for researchers, scientists, and drug development professionals, providing not only a theoretical foundation but also detailed, field-proven experimental protocols to empirically validate these proposed mechanisms.

Introduction: The Scientific Case for this compound

This compound is a naturally occurring phenylpropanoid found in plants such as Alpinia officinarum (galangal) and clove (Syzygium aromaticum).[2][3] Its chemical structure, featuring a propenol chain attached to a dimethoxy-substituted phenyl ring, positions it within a class of compounds known for a wide spectrum of biological activities.

While preliminary screenings have confirmed its potential, a detailed understanding of how it functions at a molecular level is crucial for its development as a therapeutic agent. This guide bridges the current knowledge gap by postulating its core mechanisms and providing the technical means for their investigation. We will proceed by dissecting two primary pillars of its likely bioactivity: Anti-inflammatory Action and Antioxidant Capacity .

Core Mechanistic Pillar I: Anti-Inflammatory Activity

Inflammation is a complex biological response mediated by a host of signaling pathways and pro-inflammatory enzymes. The structural analogues of this compound strongly suggest its involvement in mitigating this cascade, primarily through the inhibition of the NF-κB signaling pathway and key inflammatory enzymes like lipoxygenase (LOX).

Postulated Mechanism: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes encoding cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

Structurally similar compounds, such as 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), have been shown to effectively suppress NF-κB activation and the production of downstream inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.[6][7] It is therefore highly probable that this compound shares this mechanism.

Caption: Experimental workflow for validating NF-κB pathway inhibition.

This protocol provides a self-validating system to determine if this compound inhibits LPS-induced NF-κB activation in RAW 264.7 murine macrophages.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 6-well plates at a density of 1x10⁶ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 30 minutes (for p-IκBα analysis) or 60 minutes (for nuclear p65 analysis). Include an unstimulated control group.

-

-

Protein Extraction:

-

For total lysate (iNOS/COX-2): Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

For fractionation: Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions to separate cytoplasmic and nuclear protein fractions. This is critical for observing p65 translocation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

-

-

SDS-PAGE and Electrotransfer:

-

Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a molecular weight marker.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Rabbit anti-phospho-IκBα (Ser32)

-

Rabbit anti-IκBα

-

Rabbit anti-p65 NF-κB

-

Mouse anti-iNOS

-

Rabbit anti-COX-2

-

Mouse anti-β-actin or anti-Lamin B1 (as loading controls for cytoplasmic and nuclear fractions, respectively).

-

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.

-

Wash the membrane again 3 times for 10 minutes each with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify changes in protein expression relative to the loading control.

-

Postulated Mechanism: Inhibition of Inflammatory Enzymes & Mediators

The arachidonic acid cascade is a primary source of inflammatory mediators. Lipoxygenases (LOX) and cyclooxygenases (COX) are key enzymes in this pathway.[8] Derivatives of 3,4-dimethoxycinnamic acid have demonstrated moderate inhibitory activity against soybean lipoxygenase.[8][9] Furthermore, the related compound cinnamyl-3,4-dihydroxy-α-cyanocinnamate is a highly potent 5-LOX inhibitor, with IC₅₀ values in the low nanomolar range.[10][11] This strongly suggests that this compound may also inhibit LOX enzymes. Additionally, as iNOS is a downstream target of NF-κB, its inhibition of this pathway would lead to reduced nitric oxide (NO) production, a key inflammatory mediator.[12]

This spectrophotometric assay measures the ability of a compound to inhibit the activity of soybean 15-lipoxygenase, a common model for human LOX enzymes.

-

Reagent Preparation:

-

Enzyme Solution: Prepare a solution of soybean lipoxygenase (e.g., 250 U/mL) in 0.9% NaCl solution.

-

Substrate Solution: Prepare a 100 µM solution of sodium linoleate in Tris-HCl buffer (pH 9.0).

-

Test Compound: Dissolve this compound in a suitable solvent (e.g., absolute ethanol) to prepare stock solutions.

-

-

Assay Procedure:

-

In a quartz cuvette, combine 2.6 mL of Tris-HCl buffer (pH 9.0), 200 µL of the enzyme solution, and 100 µL of the test compound at various concentrations (or solvent for control).

-

Initiate the reaction by adding 100 µL of the sodium linoleate substrate solution.

-

Immediately monitor the change in absorbance at 234 nm for 5-7 minutes at 28°C. The increase in absorbance is due to the formation of the conjugated diene hydroperoxide product.[8]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for the control and each concentration of the inhibitor.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting % inhibition against the logarithm of the compound concentration.

-

This colorimetric assay quantifies nitrite (a stable breakdown product of NO) in cell culture supernatant, serving as an indirect measure of iNOS activity.

-

Cell Culture and Treatment:

-

Seed and treat RAW 264.7 cells with this compound and LPS as described in Protocol 2.1.1, but extend the LPS stimulation period to 24 hours to allow for sufficient iNOS expression and NO production.[13]

-

-

Sample Collection:

-

After 24 hours, carefully collect the cell culture supernatant from each well.

-

-

Griess Reaction:

-

In a 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement and Quantification:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) to determine the nitrite concentration in the samples.

-

Calculate the percentage of NO production inhibition relative to the LPS-only treated control.

-

Core Mechanistic Pillar II: Antioxidant Activity

Many phenylpropanoids exhibit antioxidant activity due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The methoxy groups on the phenyl ring of this compound are electron-donating, which likely enhances its radical scavenging potential. Studies on amide derivatives of the corresponding 3,4-dimethoxycinnamic acid have confirmed good antioxidant activity.[14][15]

Postulated Mechanism: Direct Free-Radical Scavenging

The most direct mechanism of antioxidant action is the quenching of stable free radicals. This can be reliably and quantitatively assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Caption: Principle of DPPH and ABTS radical scavenging assays.

-

Reagent Preparation:

-

DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.

-

Test Compound: Prepare a dilution series of this compound in methanol (e.g., 1 to 500 µg/mL). Ascorbic acid or Trolox should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each concentration of the test compound, positive control, or methanol (for the blank) to respective wells.

-

Add 100 µL of the DPPH working solution to all wells.

-

Mix and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at 517 nm.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value by plotting the scavenging percentage against the logarithm of the compound concentration.[16]

-

-

Reagent Preparation:

-

ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.

-

Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours. This generates the ABTS radical cation.

-

ABTS•+ Working Solution: Before use, dilute the radical solution with ethanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[17]

-

Test Compound: Prepare a dilution series as in the DPPH protocol.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of each concentration of the test compound, positive control, or solvent blank.

-

Add 180 µL of the ABTS•+ working solution to all wells.

-

Incubate at room temperature for 6-10 minutes.

-

-

Measurement and Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity and the IC₅₀ value using the same formulas as for the DPPH assay.[18]

-

Data Synthesis: Comparative Bioactivity Profile

| Compound/Derivative | Assay/Model | Observed Activity/Result | Reference |

| This compound | General Screen | Antimicrobial and cytotoxic activities noted. | [1][19] |

| This compound | Ames Test | Antimutagenic activity against various mutagens. | [3] |

| Amide derivatives of 3,4-Dimethoxycinnamic Acid | DPPH & Hydroxyl Radical Scavenging | Good antioxidant activity demonstrated. | [14][15] |

| Amide derivatives of 3,4-Dimethoxycinnamic Acid | Protein Denaturation & HRBC Stabilization | Significant in vitro anti-inflammatory activity. | [14][15] |

| Ester of Cinnamyl alcohol & 3,4-Dimethoxycinnamic Acid | Soybean Lipoxygenase Inhibition | Moderate inhibitory activity. | [8][9] |

| Cinnamyl alcohol (Parent Compound) | 3T3-L1 Adipocytes | Activates AMPKα and downregulates ERK1/2 signaling. | [20] |

| Cinnamyl alcohol (Parent Compound) | Rat Thoracic Aorta | Induces vasorelaxation via NO-cGMP-PKG pathway. | [21] |

| 3,5-Dihydroxy-4-methoxybenzyl alcohol (Related Alcohol) | LPS-stimulated RAW 264.7 cells | Repressed production of inflammatory cytokines and NF-κB p65 levels. | [6][7] |

Conclusion and Future Directions

This technical guide establishes a strong, scientifically-grounded hypothesis for the in vitro mechanism of action of this compound. By synthesizing data from structurally and functionally related molecules, we propose that its primary bioactivities stem from the dual pillars of anti-inflammatory action via NF-κB and LOX inhibition, and antioxidant action via direct free-radical scavenging.

The imperative next step is the empirical validation of these hypotheses. The detailed protocols provided herein offer a clear and robust roadmap for researchers to:

-

Quantify the inhibitory effect of this compound on key inflammatory mediators (NO, iNOS, COX-2) and pathways (NF-κB translocation).

-

Determine its IC₅₀ values for both LOX inhibition and radical scavenging (DPPH, ABTS).

-

Explore its effects on upstream signaling kinases, such as the MAPK family (ERK, JNK, p38), which are often intertwined with NF-κB activation.[20][22]

Executing these studies will definitively elucidate the molecular mechanisms of this compound, paving the way for its potential development into a novel therapeutic agent for inflammation- and oxidative stress-related pathologies.

References

A complete list of all sources cited within this document, including full titles and clickable URLs for verification, is provided below.

-

Kourounakis, A. P., et al. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Antioxidants (Basel), 12(7), 1436. Available from: [Link]

-

Kourounakis, A. P., et al. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Antioxidants, 12(7), 1436. Available from: [Link]

-

Kourounakis, A. P., et al. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. ResearchGate. Available from: [Link]

-

Jyothi, K., & Sravani, G. (2024). Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. Journal of Applied Pharmaceutical Science. Available from: [Link]

-

Jyothi, K., & Sravani, G. (2024). Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. Journal of Applied Pharmaceutical Science, 14(06), 116-125. Available from: [Link]

-

Kim, M. J., et al. (2024). Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle. International Journal of Molecular Sciences, 25(1), 536. Available from: [Link]

-

Yamaguchi, M., et al. (2023). The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells. ResearchGate. Available from: [Link]

-

Kim, H. J., et al. (2004). Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism. Archives of Pharmacal Research, 27(9), 937-943. Available from: [Link]

-

Pergola, C., et al. (2011). Cinnamyl-3,4-dihydroxy-α-cyanocinnamate is a potent inhibitor of 5-lipoxygenase. Journal of Pharmacology and Experimental Therapeutics, 338(1), 205-213. Available from: [Link]

-

EC 50 and OD 50 values of individual compounds for DPPH, ABTS, and reducing power assays. ResearchGate. Available from: [Link]

-

Yamaguchi, M., et al. (2024). The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells. Current Molecular Medicine, 24(6), 813-825. Available from: [Link]

-

IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ResearchGate. Available from: [Link]

-